molecular formula C11H16BrN3OS B2922741 5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine CAS No. 2379978-12-6

5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B2922741
CAS No.: 2379978-12-6
M. Wt: 318.23
InChI Key: IYHNNRDYZJOERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxythianylmethyl group attached to the nitrogen atom at the 4th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine typically involves the following steps:

    Substitution Reaction: The methoxythianylmethyl group can be introduced through a substitution reaction. This involves the reaction of a suitable thianylmethyl derivative with the brominated pyrimidine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxythianylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the pyrimidine ring, potentially leading to debromination or hydrogenation products.

    Substitution: The bromine atom at the 5th position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium thiolate (NaSR), or primary amines (RNH₂) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or hydrogenated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, viral infections, and inflammatory diseases.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific enzymes or receptors.

    Material Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxythianylmethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminopyrimidine: Similar in structure but lacks the methoxythianylmethyl group.

    N-Methyl-5-bromopyrimidin-2-amine: Similar but with a methyl group instead of the methoxythianylmethyl group.

    5-Bromo-4-methylthiazole-2-amine: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine is unique due to the presence of both the bromine atom and the methoxythianylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides opportunities for the development of novel compounds with enhanced activity and selectivity.

Properties

IUPAC Name

5-bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3OS/c1-16-11(2-4-17-5-3-11)8-15-10-13-6-9(12)7-14-10/h6-7H,2-5,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHNNRDYZJOERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.